molecular formula C14H16N2O2 B2940510 2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione CAS No. 1280538-17-1

2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione

Cat. No.: B2940510
CAS No.: 1280538-17-1
M. Wt: 244.294
InChI Key: RKCZYKKPTLTRMC-UHFFFAOYSA-N
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Description

2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione is a spirocyclic compound featuring a central bicyclic structure where two rings (a four-membered and a five-membered ring) share a single atom. The molecule contains two amide carbonyl groups at positions 3 and 8, and a benzyl substituent at position 2. For example, related spirocyclic diazaspiro compounds are synthesized via cyclocondensation reactions involving glycolic acid or mercaptoacetic acid, yielding derivatives with diverse biological activities such as anticonvulsant, antimicrobial, and receptor antagonism properties .

Properties

IUPAC Name

2-benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-12-6-14(9-15-12)7-13(18)16(10-14)8-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCZYKKPTLTRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC12CC(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione typically involves the reaction of benzylamine with a suitable cyclic anhydride. One common method is the reaction of benzylamine with succinic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the spirocyclic structure.

Industrial Production Methods

Industrial production of 2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives or amides.

Scientific Research Applications

2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione is a spirocyclic compound that has a benzyl group substitution, giving it unique chemical properties and reactivity. It is used in scientific research as a building block for synthesizing more complex spirocyclic compounds. Its mechanism of action involves interaction with molecular targets like enzymes or receptors, where its spirocyclic structure allows for unique binding interactions to modulate the activity of target molecules.

Scientific Research Applications

2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione is used across various scientific disciplines:

  • Chemistry As a building block in the synthesis of complex organic molecules and spirocyclic compounds.
  • Biology It is used in studying enzyme inhibitors and receptor ligands. It has also been investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
  • Medicine Explored for potential use in drug development, particularly for novel therapeutic agents targeting central nervous system disorders.
  • Industry It is utilized in the production of specialty chemicals and materials with unique properties.

Major Products Formed

2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione can undergo several major reactions, leading to the formation of different products:

  • Oxidation Oxidation reactions can lead to the formation of carboxylic acids or ketones.
  • Reduction Reduction processes can result in the formation of amines or alcohols.
  • Substitution Substitution reactions can produce substituted benzyl derivatives or amides.

2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione exhibits biological activities, particularly as antimicrobial and anticancer properties. In vitro studies reveal that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, potentially by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Mechanism of Action

The mechanism of action of 2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituents

Spirocyclic compounds with diazaspiro[4.4]nonane cores exhibit functional diversity depending on substituents and heteroatoms. Key analogs include:

Table 1: Structural Comparison of Diazaspiro[4.4]nonane Derivatives
Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features/Activities References
2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione Benzyl at C2; dione at C3/C8 C₁₄H₁₅N₂O₂ 258.28 (calc.) Anticonvulsant potential (analog-based)
4-(2-(7-Chloroquinolin-4-ylamino)ethyl)-2-(4-chlorobenzylidene)-1,6-dioxa-4,9-diazaspiro[4.4]nonane-3,8-dione 4-Chlorobenzylidene; dioxa (O) rings C₂₃H₁₈Cl₂N₄O₄ 485.32 Antimalarial synthesis intermediate
4-Benzooxazol-4-yl-9-phenyl-1,6-dithia-4,9-diaza-spiro[4.4]nonane-3,8-dione Dithia (S) rings; benzooxazol substituent C₁₈H₁₃N₃O₃S₂ 383.44 Antimicrobial activity
1-Thia-4,7-diaza-spiro[4.4]nonane-3,6-dione Thia (S) substitution at C1 C₇H₈N₂O₂S 184.21 5-HT₆ receptor antagonism

Key Observations :

  • Heteroatom Influence: Replacing oxygen with sulfur (e.g., dioxa → dithia) alters electronic properties and bioactivity. Dithia derivatives (e.g., 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione) demonstrate enhanced antimicrobial activity compared to oxygen analogs .
  • Substituent Effects : Electron-withdrawing groups (e.g., 4-nitrobenzylidene in 5b) improve thermal stability (higher melting points) and influence reactivity in cyclocondensation reactions.

Key Observations :

  • Reaction Efficiency : Yields for dioxa derivatives (57–58%) are marginally lower than dithia analogs (70–73%), likely due to sulfur’s nucleophilic enhancing effects .
  • Thermal Stability : Nitro-substituted derivatives exhibit higher melting points (e.g., 5b: 130–134°C) compared to chloro-substituted analogs (5a: 121–124°C), attributed to stronger intermolecular interactions .

Key Observations :

  • Anticonvulsant Activity : Diazaspiro derivatives with dithia motifs (e.g., compound 17) prolong survival in strychnine-induced seizures, likely via GABA-A receptor interactions.
  • Receptor Specificity: Structural motifs like 1-thia-4,7-diaza-spiro[4.4]nonane-3,6-dione are critical for 5-HT₆ receptor binding, highlighting the importance of heteroatom positioning .

Biological Activity

2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione is a unique compound characterized by its spirocyclic structure, which incorporates two nitrogen atoms within a diazaspiro framework. Its molecular formula is C15H18N2O2C_{15}H_{18}N_2O_2, and it has a molecular weight of approximately 246.32 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Synthesis

The synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione typically involves the reaction of benzylamine with cyclic anhydrides through methods such as:

  • Oxidation : Leading to the formation of carboxylic acids or ketones.
  • Reduction : Resulting in the production of amines or alcohols.
  • Substitution Reactions : Generating substituted benzyl derivatives or amides.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The spirocyclic structure facilitates unique binding interactions, potentially modulating enzyme activity or altering receptor signaling pathways.

Biological Activity

Research has indicated several biological activities associated with 2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione:

  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, which could be relevant in the treatment of various diseases.
  • CNS Activity : Preliminary studies suggest potential applications in central nervous system disorders, possibly acting as a neuroprotective agent.
  • Anticonvulsant Properties : Similar compounds have demonstrated anticonvulsant activity, indicating that 2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione may possess similar properties due to structural similarities.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticonvulsant Activity : A study on diazaspiro compounds indicated that certain derivatives exhibited significant anticonvulsant effects in animal models, suggesting that modifications to the spirocyclic structure can enhance efficacy .
  • Cytotoxicity Screening : In a screening assay for cytotoxicity against pathogenic bacteria, derivatives similar to 2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione were tested for their ability to inhibit type III secretion systems (T3SS) without exhibiting cytotoxic effects themselves .

Comparison with Similar Compounds

The uniqueness of 2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione can be highlighted through comparison with other diazaspirocyclic compounds:

Compound NameStructure TypeNotable Properties
1-Benzyl-1,3-diazaspiro[4.4]nonane-2,8-dioneDiazaspirocyclicAnticonvulsant activity
3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonaneDiazaspirocyclicPotential anticonvulsant agents
1-Benzyl-1-hydroxy-3-methylspiro[4.5]decaneSpirocyclicUnique hydrophilic properties

The presence of the benzyl group in 2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione contributes to its distinct chemical properties and reactivity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. For example, alkylation of substituted piperazines with brominated intermediates (e.g., 1-(2-naphthyl)-2-bromoethanone) under reflux conditions in dry benzene, followed by purification via column chromatography and recrystallization, yields spirocyclic derivatives. Reaction time (6–7 hours) and temperature (controlled water bath) are critical for minimizing side products .
  • Key Considerations : Use of anhydrous solvents (e.g., Na₂SO₄ for drying) and spectral characterization (¹H/¹³C NMR, FT-IR) to confirm structural integrity .

Q. How is 2-benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione characterized analytically, and what spectral markers distinguish it from related spiro compounds?

  • Methodology : Analytical techniques include:

  • FT-IR : Peaks at ~1700–1750 cm⁻¹ for carbonyl groups (C=O) in the dione moiety.
  • ¹H NMR : Distinct splitting patterns for benzyl protons (δ ~7.2–7.4 ppm) and spirocyclic CH₂ groups (δ ~3.0–4.0 ppm).
  • Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₁₆H₁₈N₂O₂) .

Q. What in vivo models are suitable for evaluating the anticonvulsant activity of this compound?

  • Methodology : Strychnine-induced seizure models in rodents are commonly used. Administer the compound intraperitoneally and monitor time to seizure onset and survival duration. Compare results against positive controls (e.g., phenobarbital). Dose-response curves (10–50 mg/kg) help determine therapeutic windows .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl group) affect the compound’s binding to GABA-A receptors?

  • Methodology : Perform molecular docking studies (e.g., using AutoDock Vina) to analyze interactions with the benzodiazepine allosteric site. Key parameters include binding energy (ΔG) and hydrogen bonding with residues like α₁-His101. Validate predictions via electrophysiology (patch-clamp) assays on transfected HEK293 cells expressing GABA-A subunits .
  • Data Contradiction : While computational models may predict enhanced binding with electron-withdrawing substituents, in vitro assays might show reduced efficacy due to pharmacokinetic barriers (e.g., blood-brain barrier permeability). Resolve discrepancies by correlating logP values with in vivo activity .

Q. What reaction conditions lead to unexpected byproducts (e.g., bicyclic derivatives) during synthesis, and how can they be mitigated?

  • Case Study : Under Pd-catalyzed [3 + 2] annulation conditions (DMSO, 130°C), competing pathways may yield bicyclo[4.3.0]nonane-3,8-dione instead of the target spiro compound. Use lower temperatures (room temperature) and polar aprotic solvents (e.g., DMF) to favor spirocyclization. Monitor reactions via TLC and optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) .

Q. How does the compound’s spirocyclic conformation influence its metabolic stability compared to non-rigid analogs?

  • Methodology : Conduct comparative pharmacokinetic studies in rodents. Administer equimolar doses of the spiro compound and a linear analog, then measure plasma half-life (t₁/₂) and clearance rates via LC-MS/MS. The rigid spiro structure reduces CYP450-mediated oxidation, enhancing stability .

Data Analysis & Optimization

Q. How can contradictions between in silico predictions and experimental results for receptor binding be systematically addressed?

  • Framework :

Re-evaluate Force Fields : Ensure docking simulations use updated parameters for GABA-A receptor flexibility.

Include Solvent Effects : Explicit water models improve accuracy of hydrogen bonding predictions.

Validate with Mutagenesis : Test binding affinity against mutant receptors (e.g., α₁-His101Ala) to confirm computational insights .

Q. What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?

  • Optimization :

  • Catalyst Screening : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry during cyclization.
  • Process Chemistry : Switch from batch reflux to flow chemistry for better temperature control and scalability.
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FT-IR spectroscopy for real-time monitoring .

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